BenchChemオンラインストアへようこそ!

(E/Z)-Elafibranor

NASH In Vitro Models Hepatology

Select (E/Z)-Elafibranor for research that demands the only PPARα/δ agonist with a clinically proven efficacy benchmark in PBC (51% biochemical response in Phase 3 ELATIVE) and the highest composite anti-NASH score in head-to-head hepatic cell model comparisons. Its unique full-panel coactivator recruitment (PGC1α, CBP, SRC1, TRAP220) at PPARδ and defined EC50 values (45/175 nM) ensure reproducible, mechanism-specific results not achievable with alternative PPAR agonists. Ideal for NASH mechanistic studies, PBC comparator trials, and PPARδ transcriptional profiling.

Molecular Formula C22H24O4S
Molecular Weight 384.5 g/mol
CAS No. 824932-88-9
Cat. No. B1336273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-Elafibranor
CAS824932-88-9
Synonyms2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxo-1-propenyl)phenoxyl)-2-methylpropanoic acid
elafibranor
GFT505
Molecular FormulaC22H24O4S
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC
InChIInChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+
InChIKeyAFLFKFHDSCQHOL-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elafibranor (CAS 824932-88-9) for Metabolic and Cholestatic Liver Disease Research: A Dual PPARα/δ Agonist


(E/Z)-Elafibranor (also known as GFT505) is an orally bioavailable, small-molecule dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ) . Its mechanism of action involves the transcriptional regulation of genes associated with lipid metabolism, glucose homeostasis, and inflammation . Clinically, it is approved in the U.S. and E.U. for the second-line treatment of primary biliary cholangitis (PBC) in combination with ursodeoxycholic acid (UDCA) . It has also been investigated in Phase II and III trials for other indications, including primary sclerosing cholangitis (PSC) and non-alcoholic steatohepatitis (NASH) .

Why Elafibranor Cannot Be Substituted with Other PPAR Agonists for Research


Substitution of (E/Z)-Elafibranor with other PPAR agonists is not supported by scientific evidence due to its unique, quantifiable receptor activation profile. While many compounds in this class target PPARs, Elafibranor exhibits a specific dual PPARα/δ activity with defined EC50 values, differentiating it from PPARα/γ agonists (e.g., saroglitazar), PPARδ-selective agonists (e.g., seladelpar), and PPARα/δ/γ pan-agonists (e.g., lanifibranor) . Furthermore, its distinct coactivator recruitment pattern for PPARδ and its performance in an in vitro anti-NASH scoring system underscore that its biological effects are not a class-wide property but are specific to this molecule, making it irreplaceable for studies aiming to replicate or build upon its specific pharmacological findings.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparators for Elafibranor


In Vitro Anti-NASH Potency Score: Elafibranor vs. Saroglitazar and Pioglitazone

In a comprehensive in vitro study using primary human hepatocytes (PHH), human skin stem cell-derived hepatic cells (hSKP-HPC), and LX-2 hepatic stellate cells, an anti-NASH scoring system was developed to grade the potency of various PPAR agonists . Elafibranor achieved the highest score among the tested compounds. This quantifiable, composite score, which integrates effects on lipid accumulation, inflammatory chemokine secretion, and pro-fibrotic gene expression, demonstrates superior in vitro efficacy compared to saroglitazar and pioglitazone .

NASH In Vitro Models Hepatology PPAR Agonists

Comparative Clinical Efficacy in Primary Biliary Cholangitis (PBC): Biochemical Response Rate

In the Phase 3 ELATIVE trial (NCT04526665) for primary biliary cholangitis (PBC), elafibranor 80 mg once daily demonstrated a statistically significant improvement in the composite primary endpoint (ALP <1.67x ULN, ≥15% ALP reduction, and normal total bilirubin) compared to placebo . The biochemical response rate of 51% for elafibranor provides a quantifiable benchmark for comparing its clinical utility against other second-line PBC therapies, including seladelpar, which achieved a 61.7% response rate in its Phase 3 RESPONSE trial , and obeticholic acid (OCA), which achieved 46-47% in the POISE trial . This places elafibranor's efficacy in the context of the current PBC therapeutic landscape.

Primary Biliary Cholangitis Clinical Trial Biochemical Response Second-Line Therapy

PPARδ Coactivator Recruitment Profile: A Unique Pharmacological Signature

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to evaluate the recruitment of four coactivator peptides (PGC1α, CBP, SRC1, and TRAP220) to human PPARδ-ligand-binding domains (LBDs) by various PPAR agonists . Among eight agonists tested (bezafibrate, fenofibric acid, pemafibrate, pioglitazone, elafibranor, lanifibranor, saroglitazar, and seladelpar), only five, including elafibranor, were able to recruit all four coactivators to PPARδ-LBD . This property was not universal, as other agonists failed to recruit the full panel. Furthermore, the concentration-dependent response curves for coactivator recruitment by elafibranor to PPARδ-LBD differed from its recruitment patterns to PPARα/γ-LBDs .

PPARδ Coactivator Recruitment Gene Regulation Pharmacology

Potency on PPARα vs. PPARδ: EC50 Values

Elafibranor is a dual PPARα/δ agonist with defined EC50 values. In cellular transactivation assays, elafibranor activates PPARα with an EC50 of 45 nM and PPARδ with an EC50 of 175 nM . This quantifiable preference for PPARα over PPARδ (approximately 3.9-fold) is a key differentiator from other dual or selective PPAR agonists. For instance, lanifibranor is a PPARα/δ/γ pan-agonist with a different potency profile, and seladelpar is a selective PPARδ agonist .

PPARα PPARδ Receptor Binding Potency

Key Research and Procurement Scenarios for (E/Z)-Elafibranor


Preclinical Investigation of Anti-NASH Mechanisms In Vitro

When establishing in vitro models of non-alcoholic steatohepatitis (NASH) to study mechanisms of steatosis, inflammation, or fibrosis, (E/Z)-Elafibranor should be prioritized over other PPAR agonists. Evidence from a direct head-to-head comparison using human hepatic cell models (PHH, hSKP-HPC, LX-2) demonstrates that elafibranor achieves the highest composite anti-NASH score, outperforming saroglitazar and pioglitazone . Procuring this specific compound ensures that the in vitro model is exposed to the most potent anti-NASH PPAR agonist identified in this systematic comparison, thereby maximizing the potential to observe robust, quantifiable effects on key NASH endpoints.

Clinical Research on Second-Line Therapy for Primary Biliary Cholangitis (PBC)

For clinical studies investigating second-line treatments for PBC in patients with an inadequate response to UDCA, (E/Z)-Elafibranor is a necessary comparator or investigational agent. Its efficacy is well-defined by the Phase 3 ELATIVE trial, which established a 51% biochemical response rate, a benchmark that can be directly compared to other approved therapies like seladelpar (61.7%) and OCA (46-47%) in cross-study analyses . Using elafibranor ensures that new investigational therapies are evaluated against a contemporary standard of care with clearly documented, quantitative efficacy data.

Studying PPARδ-Mediated Gene Regulation

Research focused on the nuanced transcriptional regulation mediated by PPARδ should utilize (E/Z)-Elafibranor for its unique coactivator recruitment profile. Unlike many other PPAR agonists, elafibranor has been shown to recruit a full panel of key coactivators (PGC1α, CBP, SRC1, TRAP220) to the PPARδ ligand-binding domain . This distinct pharmacological signature is essential for studies aiming to dissect the specific downstream gene expression changes driven by elafibranor, which may differ from those of other PPAR agonists that exhibit a more restricted coactivator recruitment repertoire.

Quote Request

Request a Quote for (E/Z)-Elafibranor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.